(S)-1-(tert-Butoxycarbonyl)-4-(2-formylpyridin-3-yl)piperazine-2-carboxylic acid
描述
This compound is a chiral piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position, a 2-formylpyridin-3-yl substituent at the N4 position, and a carboxylic acid moiety at the C2 position of the piperazine ring. Its (S)-configuration at the chiral center (C2) distinguishes it from enantiomeric forms, which can influence biological activity and synthetic utility. The Boc group enhances solubility in organic solvents during synthesis, while the formylpyridinyl moiety provides a reactive handle for further functionalization (e.g., condensation reactions) . This compound is primarily used as an intermediate in pharmaceutical research, particularly for synthesizing peptidomimetics or kinase inhibitors .
属性
分子式 |
C16H21N3O5 |
|---|---|
分子量 |
335.35 g/mol |
IUPAC 名称 |
(2S)-4-(2-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C16H21N3O5/c1-16(2,3)24-15(23)19-8-7-18(9-13(19)14(21)22)12-5-4-6-17-11(12)10-20/h4-6,10,13H,7-9H2,1-3H3,(H,21,22)/t13-/m0/s1 |
InChI 键 |
XEZQNPIMFQZKSR-ZDUSSCGKSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(N=CC=C2)C=O |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(N=CC=C2)C=O |
产品来源 |
United States |
生物活性
(S)-1-(tert-Butoxycarbonyl)-4-(2-formylpyridin-3-yl)piperazine-2-carboxylic acid is a synthetic compound that incorporates a piperazine moiety and a pyridine derivative, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₂₁N₃O₅
- Molecular Weight : 335.36 g/mol
- CAS Number : 2105379-23-3
- MDL Number : MFCD28013640
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is often used in organic synthesis to enhance stability and solubility.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that derivatives containing piperazine and pyridine structures exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains through mechanisms such as inhibition of cell wall synthesis and disruption of membrane integrity .
| Study | Compound | Activity | Method |
|---|---|---|---|
| P10 | Moderate antimicrobial against TB | Agar well diffusion method | |
| Pyrazine derivatives | Broad-spectrum antibacterial | In vitro assays |
Anticancer Properties
Piperazine derivatives have been noted for their anticancer potential. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . The incorporation of pyridine rings enhances the interaction with DNA and other cellular targets.
Anti-inflammatory Effects
Pyridine-based compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may also exhibit similar properties, making it a candidate for further exploration in inflammatory disease models .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Enzyme Inhibition : Compounds with similar structures inhibit key enzymes involved in microbial metabolism.
- DNA Interaction : The presence of the pyridine ring enhances binding to DNA, potentially disrupting replication in cancer cells.
- Cytokine Modulation : Reducing the levels of inflammatory mediators through inhibition pathways.
Case Studies and Experimental Evidence
Several studies have investigated related compounds to infer the potential activity of this compound:
- Antimycobacterial Evaluation : A study synthesized pyrazine derivatives and evaluated them for antimycobacterial activity, demonstrating that structural modifications can significantly enhance effectiveness against Mycobacterium tuberculosis .
- Molecular Docking Studies : Molecular docking studies suggest that similar compounds exhibit strong binding affinities to GlcN-6-P synthase, indicating a potential mechanism for antibacterial action .
相似化合物的比较
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous piperazine derivatives:
Key Observations:
Substituent Reactivity : The 2-formylpyridin-3-yl group in the target compound distinguishes it from analogs with bromophenyl (e.g., CAS 1786553-06-7) or oxadiazole substituents (e.g., ). The formyl group enables Schiff base formation or nucleophilic additions, making it versatile for bioconjugation .
Stereochemical Impact : The (S)-configuration at C2 is critical for enantioselective interactions in drug-receptor binding, unlike racemic analogs like CAS 128019-59-0 .
Synthetic Utility : Boc-protected derivatives (e.g., ) are preferred for their stability during solid-phase synthesis, but the formylpyridinyl variant offers unique reactivity for late-stage diversification.
Biological Relevance : Compounds with heterocyclic substituents (e.g., oxadiazole in ) often exhibit improved pharmacokinetic profiles compared to aldehyde-containing analogs, which may be prone to oxidation.
准备方法
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of (S)-1-(tert-Butoxycarbonyl)-4-(2-formylpyridin-3-yl)piperazine-2-carboxylic acid typically involves the following key steps:
- Formation of the piperazine core with the correct stereochemistry at the 2-position.
- Installation of the tert-butoxycarbonyl protecting group on the piperazine nitrogen.
- Introduction of the 2-formylpyridin-3-yl substituent at the 4-position of the piperazine ring.
- Carboxylation at the 2-position of the piperazine ring.
Detailed Synthetic Routes
Starting Materials and Intermediates
- The piperazine ring system can be constructed from commercially available or synthetically accessible chiral piperazine derivatives.
- The tert-butoxycarbonyl protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
- The 2-formylpyridin-3-yl substituent is typically introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions involving pyridine derivatives bearing a formyl group.
- Carboxylation can be achieved by oxidation of suitable precursors or by introducing a carboxylic acid group through functional group interconversion.
Representative Synthesis Example
Based on patent literature and related synthetic methods:
Protection of Piperazine Nitrogen:
- React (S)-piperazine-2-carboxylic acid with di-tert-butyl dicarbonate in an inert solvent such as toluene or dichloromethane at 0 °C to room temperature to yield the Boc-protected piperazine-2-carboxylic acid intermediate.
Introduction of the 2-Formylpyridin-3-yl Group:
- The 4-position of the piperazine ring can be functionalized by nucleophilic aromatic substitution or palladium-catalyzed coupling with 2-formylpyridin-3-yl halides or triflates.
- Conditions often involve aromatic hydrocarbons (e.g., toluene, xylene) as solvents and may require a base such as triethylamine.
- Catalysts such as palladium on carbon or palladium complexes facilitate the coupling reaction.
-
- If necessary, oxidation steps using mild oxidants can convert intermediate alcohols to aldehydes.
- The final product is purified by extraction, crystallization, or chromatographic techniques.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, base (e.g., TEA) | Toluene, DCM | 0 °C to RT | Mild conditions to avoid racemization |
| Coupling with 2-formylpyridine | Pd/C or Pd catalyst, base (e.g., triethylamine) | Toluene, xylene | 40 °C to 90 °C | Requires inert atmosphere (N2) |
| Oxidation (if needed) | Mild oxidants (e.g., PCC, Dess–Martin periodinane) | Appropriate solvent | Room temperature | To convert hydroxymethyl to formyl group |
| Purification | Extraction, crystallization, chromatography | Various | Ambient | To isolate pure compound |
Stereochemical Considerations
- The (S)-configuration at the 2-position of the piperazine ring is preserved throughout the synthesis by starting from chiral precursors or by employing stereoselective synthesis routes.
- Protection and coupling steps are conducted under conditions that minimize racemization.
Analytical Characterization
- High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.
- Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) verifies the chemical structure and stereochemistry.
- Chromatographic purity is assessed by HPLC or TLC.
Exhaustive Research Findings and Comparative Data
Literature and Patent Sources
- Patent CN112375081A describes related synthetic intermediates involving tert-butoxycarbonyl-protected piperazine derivatives and aromatic substitutions, highlighting the use of aromatic hydrocarbons and palladium catalysts for coupling reactions.
- EXCLI Journal (2011) details the preparation of tert-butyl carboxylate derivatives of piperidine and piperazine, including formyl-substituted analogs, using lithium aluminum hydride reductions and coupling with amino acid derivatives, providing insight into protecting group strategies and functional group transformations.
- European Patent EP2397462A2 discusses synthetic methods for related piperazine carboxylic acid derivatives, emphasizing the importance of protecting groups and selective functionalization for pharmaceutical applications.
Comparative Table of Preparation Methods
常见问题
Q. Critical Considerations :
- Purification via flash chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization.
- Yield optimization by controlling temperature (0–25°C) and reaction time (12–24 hrs) .
Basic Question: How is the stereochemical integrity of the (S)-configured piperazine ring maintained during synthesis?
Answer:
- Chiral Resolution : Use chiral auxiliaries (e.g., (S)-proline derivatives) or enantioselective catalysis (e.g., Jacobsen’s catalyst) during ring closure .
- Analytical Validation : Confirm enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column, hexane/IPA mobile phase) or polarimetry .
- Protection Strategy : The Boc group stabilizes the piperazine ring, reducing racemization during subsequent reactions .
Advanced Question: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
Advanced Question: How can the formyl group in this compound be utilized in bioconjugation or further derivatization?
Answer:
- Schiff Base Formation : React with primary amines (e.g., lysine residues in proteins) under mild acidic conditions (pH 6–7, 25°C) to form stable imine bonds .
- Hydrazine Conjugation : Form hydrazones with hydrazine-functionalized probes (e.g., fluorescein hydrazide) for imaging applications .
- Reductive Amination : Use NaBH₃CN or STAB to stabilize conjugates for drug delivery systems .
Methodological Tip : Monitor conjugation efficiency via UV-Vis (λmax ~270 nm for formyl group) or MALDI-TOF .
Advanced Question: What strategies mitigate conflicting data on reaction yields or biological activity in studies involving this compound?
Answer:
- Reproducibility Checks :
- Data Reconciliation :
Advanced Question: How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability and reactivity?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
